molecular formula C10H9NO2S B8375395 (2-Phenoxy-5-thiazolyl)-methanol

(2-Phenoxy-5-thiazolyl)-methanol

Cat. No. B8375395
M. Wt: 207.25 g/mol
InChI Key: YCCGJWDLYVDAGX-UHFFFAOYSA-N
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Patent
US04833163

Procedure details

54 ml of a solution of 2 moles of diethyl sodium aluminate in toluene were slowly added at -10° C. to a solution of 12 g of the product of Step A in 60 ml of toluene and the mixture was stirred at -5° C. for one hour. The mixture was cooled to -20° C. while adding thereto 80 ml of a solution of aqueous 2N hydrochloric acid and the mixture was filtered. The filtrate was decanted and the organic phase was washed with water, with an aqueous 2N sodium hydroxide solution and then with water and was evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with an 8-2 methylene chloride-ethyl acetate mixture to obtain 8.15 g of (2-phenoxy-5-thiazolyl)-methanol.
[Compound]
Name
solution
Quantity
54 mL
Type
reactant
Reaction Step One
[Compound]
Name
diethyl sodium aluminate
Quantity
2 mol
Type
reactant
Reaction Step One
Name
product
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[S:9][C:10]([C:13](OCC)=[O:14])=[CH:11][N:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[O:1]([C:8]1[S:9][C:10]([CH2:13][OH:14])=[CH:11][N:12]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
solution
Quantity
54 mL
Type
reactant
Smiles
Name
diethyl sodium aluminate
Quantity
2 mol
Type
reactant
Smiles
Name
product
Quantity
12 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1SC(=CN1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -5° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to -20° C.
ADDITION
Type
ADDITION
Details
while adding
FILTRATION
Type
FILTRATION
Details
80 ml of a solution of aqueous 2N hydrochloric acid and the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was decanted
WASH
Type
WASH
Details
the organic phase was washed with water, with an aqueous 2N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
with water and was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with an 8-2 methylene chloride-ethyl acetate mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1SC(=CN1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.15 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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